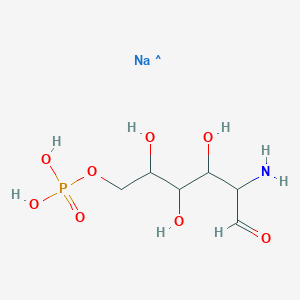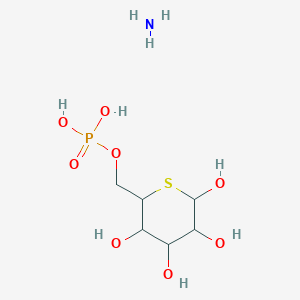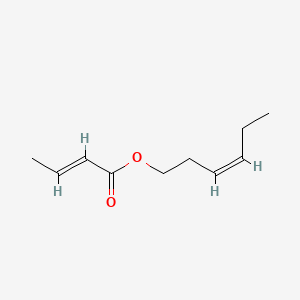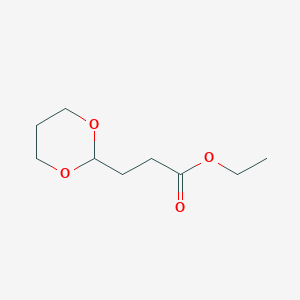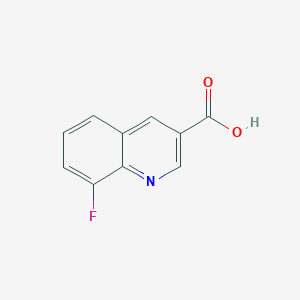
8-Fluoroquinoline-3-carboxylic acid
Übersicht
Beschreibung
8-Fluoroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
8-Fluoroquinoline-3-carboxylic acid and its derivatives have been extensively studied for their antibacterial properties. Research has shown that various derivatives exhibit significant activities against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that certain substitutions at the 8-position of quinolones can enhance antibacterial activity, with fluorine substitution being particularly effective (Sánchez et al., 1988). Another study highlighted the preparation of new 8-nitrofluoroquinolone models and their effectiveness against bacterial strains such as S. aureus (Al-Hiari et al., 2007).
Synthesis and Structure-Activity Relationships
The synthesis and evaluation of fluoroquinolone derivatives reveal insights into the structure-activity relationships of these compounds. A research focused on the synthesis of disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids indicated some derivatives being more active than known compounds against a range of bacteria (Koga et al., 1980). Similarly, another study synthesized and evaluated a series of 8-alkoxyquinolones for their antibacterial activity, offering insights into the impact of different substitutions on the quinolone nucleus (Sánchez et al., 1995).
Potential in HIV-1 Replication Inhibition
Research has also explored the potential of fluoroquinoline derivatives in inhibiting HIV-1 replication. A study found that certain derivatives were potent inhibitors of HIV-1 transcription, suggesting a possible role in antiviral therapies (Baba et al., 1998).
Photostability and Biological Activity
The photostability and biological activity of fluoroquinolones substituted at the 8 position have been a subject of study. Investigations into how substitutions affect the stability of these compounds under UV irradiation have provided valuable insights. For example, a study found that the introduction of a methoxy group at the 8 position played a crucial role in stability against UV light irradiation (Matsumoto et al., 1992).
Wirkmechanismus
Mode of Action
It’s worth noting that fluoroquinolones, a class of compounds to which 8-fluoroquinoline-3-carboxylic acid belongs, generally work by inhibiting bacterial dna-gyrase . This results in the prevention of bacterial DNA replication, leading to the death of the bacteria .
Result of Action
As mentioned earlier, fluoroquinolones generally exhibit antibacterial activity by inhibiting bacterial DNA-gyrase . .
Safety and Hazards
8-Fluoroquinoline-3-carboxylic acid is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Biochemische Analyse
Biochemical Properties
8-Fluoroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. By inhibiting this enzyme, this compound exhibits potent antibacterial activity. Additionally, it forms complexes with metal ions, which can further influence its biochemical behavior .
Cellular Effects
The effects of this compound on cells are profound. It impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting bacterial DNA-gyrase, it prevents bacterial replication, leading to cell death. This compound also affects the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the bacterial DNA-gyrase enzyme, preventing it from catalyzing the supercoiling of DNA, which is essential for DNA replication and transcription. This binding interaction leads to the inhibition of bacterial growth and replication. Additionally, this compound can interact with other biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its antibacterial activity. Long-term exposure to this compound can also result in adaptive responses in bacterial populations, potentially leading to resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits effective antibacterial activity without significant adverse effects. At higher doses, toxic effects can be observed, including damage to the liver and kidneys. Threshold effects have been noted, where a certain dosage is required to achieve the desired antibacterial effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Its interaction with cofactors and other enzymes further modulates its metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effectiveness in inhibiting bacterial growth .
Eigenschaften
IUPAC Name |
8-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUIXNPZATTWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562888 | |
| Record name | 8-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-53-6 | |
| Record name | 8-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Fluoroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












